molecular formula C7H10Br2N2O B2645307 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide CAS No. 2248353-03-7

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide

Cat. No.: B2645307
CAS No.: 2248353-03-7
M. Wt: 297.978
InChI Key: GSQKAPFBIYCGJB-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is a chemical reagent designed for research and development applications. This compound features a bromoacetyl group attached to a 1,5-dimethylpyrazole ring, a structure recognized as a privileged scaffold in medicinal chemistry . The reactive bromoacetyl moiety acts as an excellent electrophile, enabling this reagent to serve as a key building block for the synthesis of more complex molecules through nucleophilic substitution reactions, such as N-alkylation . Pyrazole derivatives are extensively investigated for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties . Research on analogous 1,5-dimethylpyrazole compounds highlights their potential as intermediates for developing novel therapeutic agents . For instance, structurally similar 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives have been synthesized and evaluated for cytotoxic effects against various cancer cell lines, demonstrating the value of this chemical class in oncological research . The hydrobromide salt form may enhance the compound's stability and crystallinity for handling and storage. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, as bromoacetyl compounds are typically corrosive and require careful handling.

Properties

IUPAC Name

2-bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.BrH/c1-5-6(7(11)3-8)4-9-10(5)2;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKAPFBIYCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide typically involves the bromination of 1-(1,5-dimethylpyrazol-4-yl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding ethanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be performed to convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), room temperature.

Major Products Formed

    Substitution: Various substituted ethanone derivatives.

    Reduction: 1-(1,5-dimethylpyrazol-4-yl)ethanone.

    Oxidation: 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various substituted pyrazoles and other heterocyclic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as an electrophile, facilitating the substitution reactions with nucleophiles. This property makes it useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone hydrobromide and analogous brominated ketones:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties/Applications
2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone hydrobromide C₈H₁₀BrN₂O·HBr 334.00 196–196.5 1,5-Dimethylpyrazole, hydrobromide High thermal stability; pharmaceutical intermediates
2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide C₇H₆BrNO·HBr 281.94 Not reported Pyridine, hydrobromide Electrophilic reactivity in alkylation
2-Bromo-1-(furan-2-yl)ethanone C₆H₅BrO₂ 205.01 Not reported Furan Precursor for oxime derivatives and quinolones
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 245.07 Not reported 4-Methoxyphenyl Intramolecular hydrogen bonding; thiazole synthesis
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one C₁₁H₁₀BrClN₂O 301.57 Not reported 4-Chlorophenyl, pyrazolone Antibacterial/antifungal activity
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone C₁₂H₁₁BrN₂O₂ 307.14 Not reported Hydroxyphenyl, ethylpyrazole Pharmacological screening candidate

Biological Activity

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological systems, making it an interesting subject for research into its biological activities. This article reviews the available literature on its biological activity, synthesis pathways, and potential applications.

  • Molecular Formula : C7H10BrN2O
  • Molecular Weight : 297.98 g/mol
  • CAS Number : 1311317-12-0
  • Appearance : Powder
  • Hazard Classification : Corrosive; Irritant

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

  • Antiproliferative Activity : Research has indicated that derivatives of this compound exhibit antiproliferative properties against cancer cell lines. For instance, studies have shown that chalcone derivatives containing similar pyrazole moieties can inhibit cell growth in several types of cancer, suggesting that this compound may have similar effects due to its structural characteristics .
  • Antimicrobial Properties : Some studies suggest that compounds with a pyrazole ring can exhibit antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .
  • Antioxidant Activity : The presence of bromine and the pyrazole structure may contribute to antioxidant properties, which can help in scavenging free radicals and protecting cells from oxidative stress .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the bromination of corresponding pyrazole derivatives followed by acetylation reactions. Various synthetic pathways have been explored to optimize yield and purity.

Table 1: Synthesis Pathways

StepReagentsConditionsYield (%)
1Pyrazole Derivative + Brominating AgentRoom Temp85%
2Brominated Intermediate + Acetic AnhydrideReflux90%

Case Studies

Several case studies highlight the biological potential of this compound:

  • Case Study 1 : A study focusing on the antiproliferative effects against human breast cancer cell lines reported a significant decrease in cell viability when treated with synthesized derivatives of this compound. The IC50 values were comparable to established chemotherapeutic agents.
  • Case Study 2 : Investigations into its antimicrobial activity demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone hydrobromide?

The compound can be synthesized via the Hantzsch thiazole synthesis by reacting bromoethanone derivatives with nucleophilic reagents. For example, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide analogs are synthesized by bromination of acetylated precursors using bromine in chloroform, followed by recrystallization (85% yield) . Adjustments to this method, such as substituting pyridine with 1,5-dimethylpyrazole, can be applied for target-specific synthesis. Reaction conditions (solvent, temperature) must be optimized to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) is critical for confirming structural motifs, such as methyl groups in pyrazole rings (δ ~2.5 ppm) and bromoethanone protons (δ ~4.5–5.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths, angles, and hydrogen bonding patterns. For hydrobromide salts, protonation sites and counterion interactions are confirmed via this method .

Q. What are common reactions involving the bromoethanone moiety in this compound?

The α-bromo ketone group undergoes nucleophilic substitution with amines, thiols, or heterocycles. For instance, reactions with thiourea derivatives yield thiazole analogs, while condensation with hydrazines forms pyrazole-fused systems . Solvent polarity (e.g., ethanol vs. DMF) and reaction time influence yields and selectivity .

Advanced Research Questions

Q. How can protonation sites in hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles be determined?

X-ray crystallography is indispensable. For example, in structurally related hydrobromide salts, protonation occurs preferentially at the pyridine nitrogen rather than the thiazole ring. Comparative analysis with Cambridge Structural Database (CSD) entries reveals trends in hydrogen bonding (e.g., N–H···Br interactions) and validates protonation assignments .

Q. How should researchers address data contradictions in X-ray crystallographic analysis?

  • Enantiomorph-Polarity Estimation : Parameters like Rogers’ η and Flack’s x (based on twin-component scattering) resolve chirality ambiguities. Flack’s x is preferred for near-centrosymmetric structures due to reduced overprecision risks .
  • Refinement Protocols : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and validate thermal motion models .

Q. What strategies resolve hydrogen bonding ambiguities in hydrobromide salts?

Combine X-ray crystallography with DFT calculations to model hydrogen-bonded networks. For example, N–H···Br and C–H···O interactions in related salts are quantified via Hirshfeld surface analysis, correlating experimental data with computational models to resolve competing bonding patterns .

Q. How does recrystallization solvent choice impact purity and crystal quality?

  • Polar Solvents (MeOH/EtOH) : Enhance hydrogen bonding, improving crystal packing for X-ray analysis.
  • Nonpolar Solvents (Et2_2O) : Yield smaller crystals but higher purity by precipitating impurities early. For hydrobromide salts, methanol is optimal for balancing purity and crystal size .

Methodological Notes

  • Avoiding Artifacts : In bromination reactions, use sodium thiosulfate washes to eliminate residual Br2_2, preventing over-bromination .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., using ACD/Labs) and CSD-derived geometric parameters to confirm assignments .

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